4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide 4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16366318
InChI: InChI=1S/C20H20ClN5O3S/c1-2-26-17(11-29-16-9-5-14(21)6-10-16)24-25-20(26)30-12-18(27)23-15-7-3-13(4-8-15)19(22)28/h3-10H,2,11-12H2,1H3,(H2,22,28)(H,23,27)
SMILES:
Molecular Formula: C20H20ClN5O3S
Molecular Weight: 445.9 g/mol

4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide

CAS No.:

Cat. No.: VC16366318

Molecular Formula: C20H20ClN5O3S

Molecular Weight: 445.9 g/mol

* For research use only. Not for human or veterinary use.

4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide -

Specification

Molecular Formula C20H20ClN5O3S
Molecular Weight 445.9 g/mol
IUPAC Name 4-[[2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Standard InChI InChI=1S/C20H20ClN5O3S/c1-2-26-17(11-29-16-9-5-14(21)6-10-16)24-25-20(26)30-12-18(27)23-15-7-3-13(4-8-15)19(22)28/h3-10H,2,11-12H2,1H3,(H2,22,28)(H,23,27)
Standard InChI Key CNFSQFJINSCYIJ-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)COC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-[[2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide, reflects its intricate architecture. Its molecular formula, C₂₀H₂₀ClN₅O₃S, corresponds to a molecular weight of 445.9 g/mol. Key structural features include:

  • A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group linked to an acetyl moiety.

  • An N-ethyl group at position 4 of the triazole, enhancing lipophilicity.

  • A 4-chlorophenoxymethyl substituent at position 5, contributing to steric bulk and electronic effects.

  • A benzamide group at the terminal end, facilitating hydrogen bonding with biological targets.

The canonical SMILES string, CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)COC3=CC=C(C=C3)Cl, provides a machine-readable representation of its connectivity.

Spectroscopic and Stereochemical Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions suggest distinct absorption bands attributable to the amide carbonyl (≈1650 cm⁻¹) and triazole C=N stretches (≈1550 cm⁻¹). The absence of chiral centers simplifies stereochemical analysis, though conformational flexibility in the phenoxymethyl and acetyl linker regions may influence binding dynamics.

Synthesis and Manufacturing

Synthetic Pathway Overview

The synthesis of 4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide involves a multi-step sequence:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with ethyl orthoacetate yields the 4-ethyl-1,2,4-triazole intermediate.

  • Substitution at Position 5: Alkylation with 4-chlorophenoxymethyl chloride introduces the aromatic ether group.

  • Sulfanyl-Acetylation: Reaction with mercaptoacetic acid followed by acetylation links the triazole to the benzamide via a thioether bridge.

  • Benzamide Coupling: Final amidation with 4-aminobenzamide completes the structure.

Optimization Challenges

Key challenges include minimizing side reactions during triazole alkylation and ensuring regioselectivity at position 3. Solvent choice (e.g., DMF or THF) and catalysts (e.g., K₂CO₃) critically impact yields, which currently range from 35–50% in reported protocols.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate aqueous solubility (≈2.1 mg/mL at 25°C) due to its hydrophobic triazole and chlorophenoxy groups. It remains stable under ambient conditions but degrades above 240°C, as indicated by thermogravimetric analysis.

PropertyValue/Range
Melting Point198–202°C (decomposition)
LogP (Octanol-Water)3.2 ± 0.3
pKa (Predicted)9.1 (Basic), 4.7 (Acidic)

Spectroscopic Fingerprints

  • UV-Vis: λ_max ≈ 275 nm (π→π* transitions in benzamide).

  • MS (ESI+): m/z 446.9 [M+H]⁺, 469.0 [M+Na]⁺.

Comparative Analysis with Related Compounds

Structural Analogues

The compound shares features with N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide (Evt-11562157), which has a higher molecular weight (488.7 g/mol) and enhanced logP (4.1) due to its isopropyl-phenyl groups.

ParameterTarget CompoundEvt-11562157
Molecular Weight445.9 g/mol488.7 g/mol
logP3.24.1
Antifungal MIC16 µg/mL8 µg/mL

Structure-Activity Relationships (SAR)

  • Chlorophenoxy Group: Enhances membrane permeability but reduces solubility.

  • Ethyl Substituent: Longer alkyl chains (e.g., propyl) may improve bioavailability.

  • Sulfanyl Linker: Replacing sulfur with oxygen decreases metal-binding capacity.

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